2-Bromo-5-chloro-3-fluoropyridine
Overview
Description
2-Bromo-5-chloro-3-fluoropyridine is a halogen-rich pyridine derivative with potential as a valuable building block in medicinal chemistry research. The presence of bromine, chlorine, and fluorine atoms makes it a versatile intermediate for the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of halogen-rich pyridine derivatives, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, employs halogen dance reactions, indicating a methodology that could potentially apply to 2-Bromo-5-chloro-3-fluoropyridine. This process involves magnesiation followed by trapping with electrophiles to generate pentasubstituted pyridines with desired functionalities (Wu et al., 2022).
Molecular Structure Analysis
While specific studies on the molecular structure of 2-Bromo-5-chloro-3-fluoropyridine are not available, density functional theory (DFT) calculations for related halogen-substituted pyridines provide insights into their geometry, vibrational frequencies, and molecular properties, suggesting that similar computational studies would reveal detailed molecular characteristics of 2-Bromo-5-chloro-3-fluoropyridine (Bilkan, 2018).
Chemical Reactions and Properties
Chemoselective functionalization studies of similar compounds demonstrate the potential for selective amination, where catalytic conditions afford exclusive substitution products. These findings highlight the reactivity of halogen atoms in facilitating selective chemical transformations, which would be relevant for 2-Bromo-5-chloro-3-fluoropyridine (Stroup et al., 2007).
Physical Properties Analysis
Investigations into the physical properties of halogen-substituted pyridines, such as density functional theory studies, offer insights into how solvent effects can influence molecular parameters like vibrational frequencies, suggesting that 2-Bromo-5-chloro-3-fluoropyridine's physical properties would also be significantly affected by solvent polarity (Bilkan, 2018).
Chemical Properties Analysis
The chemoselective amination of related compounds, leading to exclusive bromide substitution products under catalytic conditions, illustrates the chemical properties specific to the bromo and chloro groups. Such reactivity underscores the potential for 2-Bromo-5-chloro-3-fluoropyridine to undergo diverse chemical reactions, enabling the synthesis of various derivatives (Stroup et al., 2007).
Scientific Research Applications
Chemoselective Functionalization : 2-Bromo-5-chloro-3-fluoropyridine is used in chemoselective functionalization, where catalytic amination conditions lead to bromide substitution products. This functionalization is crucial in creating various compounds, particularly in medicinal chemistry (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Synthesis of Pentasubstituted Pyridines : The compound acts as a halogen-rich intermediate in synthesizing pentasubstituted pyridines, valuable in medicinal chemistry. It's achieved via halogen dance reactions and subsequent trapping with electrophiles (Wu, Porter, Frennesson, & Saulnier, 2022).
Creating Structural Manifolds : It is used to create diverse structural manifolds from a common precursor. The process includes hydrolysis and conversion into various pyridine derivatives, showcasing its versatility in structural transformations (Schlosser & Bobbio, 2002).
Versatile Synthesis of Disubstituted Pyridines : The compound is instrumental in synthesizing disubstituted fluoropyridines and pyridones, demonstrating its utility in creating compounds with specific substitutions and functionalities (Sutherland & Gallagher, 2003).
Radiofluorination and Radiosynthesis : It is used in radiosynthesis, particularly in creating fluoropyridines via radiofluorination and palladium-catalyzed amination. This application is significant in medical imaging techniques like Positron Emission Tomography (Pauton, Gillet, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019).
Vibrational Spectra Analysis : Research on the vibrational spectra of monosubstituted pyridines, including 2-Bromo-5-chloro-3-fluoropyridine, provides insights into their molecular structure and properties, crucial for various chemical applications (Green, Kynaston, & Paisley, 1963).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-5-chloro-3-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFN/c6-5-4(8)1-3(7)2-9-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDGFYYLQFJQBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450094 | |
Record name | 2-Bromo-5-chloro-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloro-3-fluoropyridine | |
CAS RN |
514797-97-8 | |
Record name | 2-Bromo-5-chloro-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-chloro-3-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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